molecular formula C19H15FN2O3 B6455803 2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 2549001-35-4

2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B6455803
CAS No.: 2549001-35-4
M. Wt: 338.3 g/mol
InChI Key: PXTQAXVTKOPCDG-UHFFFAOYSA-N
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Description

2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic organic compound belonging to the quinolone family. This compound is characterized by its complex structure, which includes a fluoro-substituted quinolone core and a benzoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps:

    Formation of the Quinolone Core: The initial step involves the synthesis of the quinolone core. This can be achieved through the cyclization of an appropriate aniline derivative with a β-ketoester under acidic conditions.

    Benzoylation: The 3-position of the quinolone core is then benzoylated using 4-methylbenzoyl chloride in the presence of a base like pyridine.

    Acetamide Formation: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl and acetamide groups, leading to the formation of corresponding carboxylic acids and amides.

    Reduction: Reduction reactions can target the carbonyl groups in the quinolone and benzoyl moieties, potentially yielding alcohol derivatives.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoyl group may yield benzoic acid derivatives, while reduction of the quinolone core can produce hydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial agent. The quinolone core is known for its activity against bacterial DNA gyrase and topoisomerase IV, making it a candidate for the development of new antibiotics.

Medicine

In medicinal chemistry, the compound is studied for its potential therapeutic effects. Its structure suggests possible applications in the treatment of bacterial infections, cancer, and inflammatory diseases. Research is ongoing to determine its efficacy and safety in these contexts.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its derivatives may also find applications in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinolone core.

    Norfloxacin: Another fluoroquinolone used to treat bacterial infections.

    Levofloxacin: A third-generation fluoroquinolone with broad-spectrum antibacterial activity.

Uniqueness

Compared to these similar compounds, 2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to the presence of the 4-methylbenzoyl group and the acetamide moiety. These structural features may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[6-fluoro-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3/c1-11-2-4-12(5-3-11)18(24)15-9-22(10-17(21)23)16-7-6-13(20)8-14(16)19(15)25/h2-9H,10H2,1H3,(H2,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTQAXVTKOPCDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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